

Spectroscopic Profile of 3-Methyloct-6-enal: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyloct-6-enal

Cat. No.: B15492191

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for the organic compound **3-Methyloct-6-enal**. Due to the absence of publicly available experimental spectra, this document focuses on predicted values derived from computational chemistry models and established spectroscopic principles. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Methyloct-6-enal**. These predictions are based on established chemical shift correlations, functional group frequencies, and fragmentation patterns.

Table 1: Predicted ^1H NMR Data for 3-Methyloct-6-enal

Proton (H)	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H1 (CHO)	9.6 - 9.8	Triplet	~2.0
H2	2.2 - 2.4	Multiplet	-
H3	2.0 - 2.2	Multiplet	-
H4	1.3 - 1.5	Multiplet	-
H5	1.9 - 2.1	Multiplet	-
H6	5.3 - 5.5	Multiplet	-
H7	5.3 - 5.5	Multiplet	-
H8 (CH ₃)	1.6 - 1.7	Doublet	~7.0
H9 (CH ₃)	0.9 - 1.0	Doublet	~7.0

Table 2: Predicted ¹³C NMR Data for 3-Methyloct-6-enal

Carbon (C)	Predicted Chemical Shift (ppm)
C1 (CHO)	200 - 205
C2	50 - 55
C3	30 - 35
C4	35 - 40
C5	25 - 30
C6	125 - 130
C7	120 - 125
C8 (CH ₃)	15 - 20
C9 (CH ₃)	10 - 15

Table 3: Predicted Significant IR Absorptions for 3-Methyloct-6-enal

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (Aldehyde)	1720 - 1740	Strong
C-H (Aldehyde)	2720 - 2820	Medium
C=C (Alkene)	1640 - 1680	Medium
=C-H (Alkene)	3010 - 3040	Medium
C-H (Alkane)	2850 - 2960	Strong

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for 3-Methyloct-6-enal

m/z Value	Predicted Fragment Ion	Notes
140	[C ₉ H ₁₆ O] ⁺	Molecular Ion (M ⁺)
125	[M - CH ₃] ⁺	Loss of a methyl group
111	[M - C ₂ H ₅] ⁺	Loss of an ethyl group
97	[M - C ₃ H ₇] ⁺	McLafferty rearrangement product
69	[C ₅ H ₉] ⁺	Allylic cleavage
55	[C ₄ H ₇] ⁺	Various fragmentation pathways
41	[C ₃ H ₅] ⁺	Allylic cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methyloct-6-enal** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal absorption in the regions of interest.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

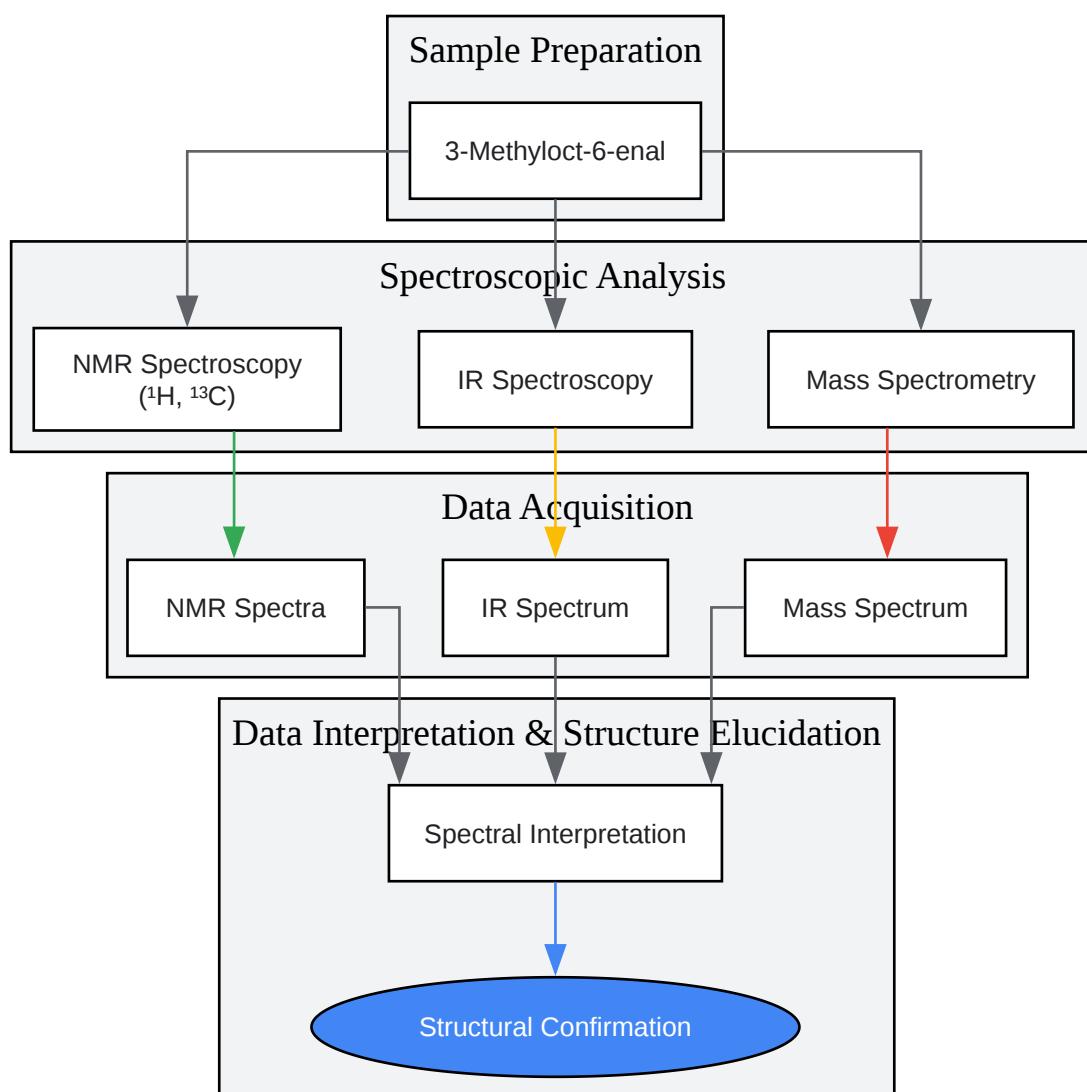
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). Acquire a background spectrum of the salt plates or solvent for subtraction.
- Data Processing: The instrument software will perform a Fourier transform to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for volatile compounds and will induce fragmentation, providing structural information.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Methyloct-6-enal**.



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